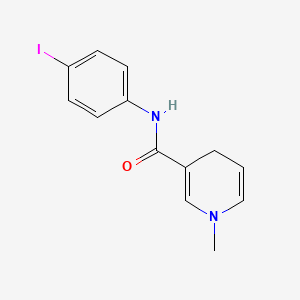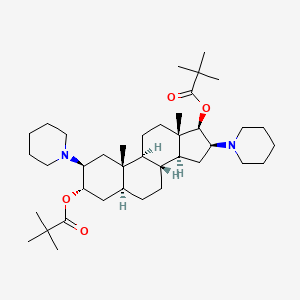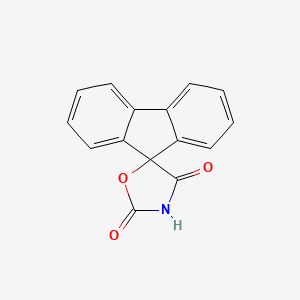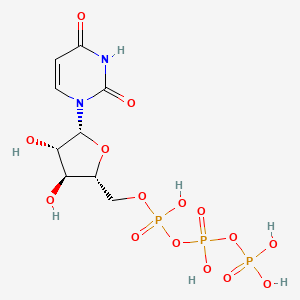
Arabinofuranosyluridine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ara-uridine-5’-triphosphate, commonly known as Arabinofuranosyluridine triphosphate, is a nucleotide analog that has garnered significant interest in scientific research. It is a modified form of uridine triphosphate, where the ribose sugar is replaced with arabinose. This compound is known for its ability to act as a substrate for various RNA polymerases, making it a valuable tool in molecular biology and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ara-uridine-5’-triphosphate can be synthesized through a series of enzymatic reactions. The primary synthetic route involves the deamination of cytidine monophosphate to uridine monophosphate by deoxycytidylate deaminase, followed by phosphorylation to form Ara-uridine-5’-triphosphate . The reaction conditions typically require specific enzymes and cofactors to facilitate the conversion.
Industrial Production Methods
In an industrial setting, the production of Ara-uridine-5’-triphosphate involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity, often using recombinant enzymes and controlled reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired concentration and purity .
Chemical Reactions Analysis
Types of Reactions
Ara-uridine-5’-triphosphate undergoes various chemical reactions, including phosphorylation, deamination, and incorporation into RNA. It can also participate in chain termination reactions when incorporated into RNA by RNA-dependent RNA polymerases .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Ara-uridine-5’-triphosphate include deoxycytidylate deaminase, ATP, and specific RNA polymerases. The reaction conditions often involve buffered solutions at physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from the reactions involving Ara-uridine-5’-triphosphate include various phosphorylated intermediates such as uridine monophosphate and uridine diphosphate. When incorporated into RNA, it can lead to the formation of incomplete RNA chains due to chain termination .
Scientific Research Applications
Ara-uridine-5’-triphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ara-uridine-5’-triphosphate involves its incorporation into RNA by RNA-dependent RNA polymerases. Once incorporated, it can cause chain termination, leading to the formation of incomplete RNA chains. This mechanism is particularly useful in antiviral research, where the inhibition of viral RNA synthesis can prevent the replication of the virus . The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis .
Comparison with Similar Compounds
Ara-uridine-5’-triphosphate is unique compared to other nucleotide analogs due to its arabinose sugar moiety. Similar compounds include:
Cytidine triphosphate (CTP): Used in RNA synthesis but lacks the chain-terminating properties of Ara-uridine-5’-triphosphate.
Gemcitabine triphosphate: Another nucleotide analog used in cancer therapy, but with different incorporation and inhibition properties.
Sofosbuvir triphosphate: An antiviral nucleotide analog with a different mechanism of action and incorporation efficiency.
Ara-uridine-5’-triphosphate stands out due to its specific incorporation into RNA and its ability to cause chain termination, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
60102-52-5 |
|---|---|
Molecular Formula |
C9H15N2O15P3 |
Molecular Weight |
484.14 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
PGAVKCOVUIYSFO-CCXZUQQUSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
| 60102-52-5 | |
Synonyms |
ara-UTP arabinofuranosyluridine triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


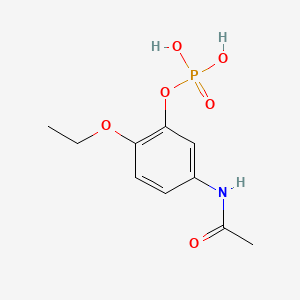
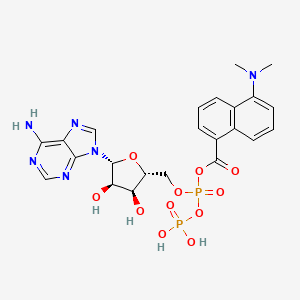
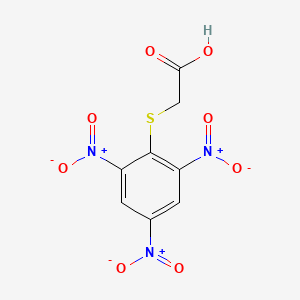

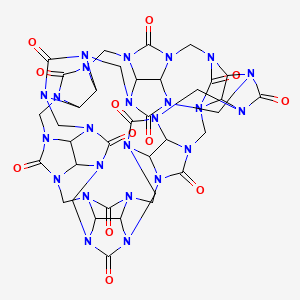


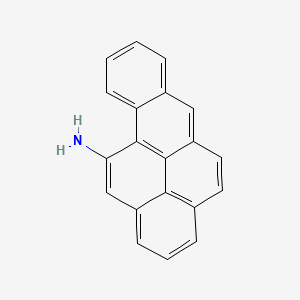
![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
